molecular formula C11H16N4O B8022453 2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide

2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide

Cat. No.: B8022453
M. Wt: 220.27 g/mol
InChI Key: CTFVEZGOYPMXKP-UHFFFAOYSA-N
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Description

2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a carboxamide group and a 3-(pyrimidin-4-yl)propyl side chain. The azetidine scaffold is notable for its conformational rigidity, which may enhance target selectivity compared to larger cyclic amines like piperidine or pyrrolidine. The carboxamide group likely improves solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization.

Properties

IUPAC Name

2-(3-pyrimidin-4-ylpropyl)azetidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-10(16)11(5-7-15-11)4-1-2-9-3-6-13-8-14-9/h3,6,8,15H,1-2,4-5,7H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFVEZGOYPMXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(CCCC2=NC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with two broad classes of molecules: azetidine derivatives and pyrimidine-containing therapeutics . Below is a comparative analysis based on molecular properties, bioactivity, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Hypothesized Target
2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide Azetidine Pyrimidinylpropyl, carboxamide ~265.3* Kinases, viral polymerases
Rociletinibum (from ) Pyrimidine Trifluoromethyl, acetylpiperazine, anilino ~615.6 EGFR kinase
Umiducidum (from ) Piperidine Dimethoxyphenyl, trimethoxyphenyl ~1200+ Unclear (complex structure)

*Calculated based on formula.

Key Observations:

Azetidine vs. Piperidine/Piperazine Scaffolds: The azetidine ring in the target compound confers reduced steric bulk compared to the piperazine in rociletinibum or piperidine in umiducidum. This may enhance membrane permeability but reduce metabolic stability due to ring strain .

However, the unmodified pyrimidine may favor interactions with viral polymerases or DNA repair enzymes.

Carboxamide vs. Amide Linkers: The carboxamide at the azetidine 2-position provides a hydrogen-bond donor/acceptor pair, contrasting with rociletinibum’s acrylamide group, which is prone to Michael addition reactions (a liability in covalent kinase inhibitors).

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~265 vs. ~615 for rociletinibum) suggests better compliance with Lipinski’s rules for oral bioavailability. However, the pyrimidine and carboxamide groups may reduce lipophilicity, necessitating formulation optimization.

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